1-(2-Methylpenta-1,4-dien-1-YL)piperidine
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Overview
Description
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is a compound that features a piperidine ring substituted with a 2-methylpenta-1,4-dien-1-yl group Piperidine derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-methylpenta-1,4-dien-1-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpenta-1,4-dien-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
1-(2-Methylpenta-1,4-dien-1-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylpenta-1,4-dien-1-YL)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The dienyl group may also participate in binding interactions or undergo metabolic transformations that contribute to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2-Methylpenta-1,4-diene: A linear diene with a methyl substitution.
N-Alkylpiperidines: Piperidine derivatives with various alkyl groups attached to the nitrogen.
Uniqueness
1-(2-Methylpenta-1,4-dien-1-YL)piperidine is unique due to the combination of a piperidine ring with a dienyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. The presence of the dienyl group allows for additional chemical modifications and interactions that are not possible with simpler piperidine compounds .
Properties
CAS No. |
143213-05-2 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-(2-methylpenta-1,4-dienyl)piperidine |
InChI |
InChI=1S/C11H19N/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3,10H,1,4-9H2,2H3 |
InChI Key |
CGBBFQUSWGBEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCCCC1)CC=C |
Origin of Product |
United States |
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